molecular formula C17H18F2N2 B5649157 1-(2,6-difluorobenzyl)-4-phenylpiperazine

1-(2,6-difluorobenzyl)-4-phenylpiperazine

Cat. No. B5649157
M. Wt: 288.33 g/mol
InChI Key: JRZZBKWJXIPZIZ-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzyl)-4-phenylpiperazine, also known as DFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in scientific research due to its potential use as a therapeutic agent in various diseases.

Mechanism of Action

1-(2,6-difluorobenzyl)-4-phenylpiperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. It increases the levels of serotonin in the brain, which plays a crucial role in regulating mood, anxiety, and other physiological processes. 1-(2,6-difluorobenzyl)-4-phenylpiperazine has also been shown to modulate the activity of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of motivation, reward, and attention.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects. It increases the levels of serotonin in the brain, which leads to anxiolytic and antidepressant effects. 1-(2,6-difluorobenzyl)-4-phenylpiperazine also modulates the activity of dopamine and norepinephrine, which leads to improved cognitive function and motivation. 1-(2,6-difluorobenzyl)-4-phenylpiperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorobenzyl)-4-phenylpiperazine has several advantages for lab experiments. It is a selective serotonin receptor agonist, which allows for the specific targeting of the 5-HT1A receptor subtype. 1-(2,6-difluorobenzyl)-4-phenylpiperazine also has a high binding affinity for the 5-HT1A receptor, which makes it an ideal candidate for in vitro studies. However, 1-(2,6-difluorobenzyl)-4-phenylpiperazine has some limitations for lab experiments. It has low solubility in water, which makes it challenging to administer in vivo. 1-(2,6-difluorobenzyl)-4-phenylpiperazine also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

1-(2,6-difluorobenzyl)-4-phenylpiperazine has shown promising results in various scientific research studies. Future research should focus on the development of more efficient synthesis methods for 1-(2,6-difluorobenzyl)-4-phenylpiperazine and its analogs. Further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 1-(2,6-difluorobenzyl)-4-phenylpiperazine in various diseases. 1-(2,6-difluorobenzyl)-4-phenylpiperazine should also be studied for its potential use in the treatment of other neurological and psychiatric disorders. Finally, more in-depth studies are needed to evaluate the safety and toxicity of 1-(2,6-difluorobenzyl)-4-phenylpiperazine in various animal models.
Conclusion:
In conclusion, 1-(2,6-difluorobenzyl)-4-phenylpiperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic effects. It acts as a selective serotonin receptor agonist and has shown promising results in various diseases such as depression, anxiety, and Parkinson's disease. 1-(2,6-difluorobenzyl)-4-phenylpiperazine has several advantages for lab experiments, but it also has some limitations. Future research should focus on the development of more efficient synthesis methods, elucidating the molecular mechanisms underlying its therapeutic effects, and evaluating its safety and toxicity in various animal models.

Synthesis Methods

1-(2,6-difluorobenzyl)-4-phenylpiperazine can be synthesized using a multi-step process. The first step involves the reaction between 2,6-difluorobenzyl chloride and piperazine in the presence of a base to form 1-(2,6-difluorobenzyl)piperazine. This intermediate is then reacted with benzyl chloride in the presence of a base to form 1-(2,6-difluorobenzyl)-4-phenylpiperazine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(2,6-difluorobenzyl)-4-phenylpiperazine has shown potential therapeutic effects in various diseases such as depression, anxiety, and schizophrenia. It acts as a selective serotonin receptor agonist and has been shown to increase the levels of serotonin in the brain. 1-(2,6-difluorobenzyl)-4-phenylpiperazine has also been studied for its potential use in the treatment of Parkinson's disease and drug addiction.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-16-7-4-8-17(19)15(16)13-20-9-11-21(12-10-20)14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZZBKWJXIPZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Difluorophenyl)methyl]-4-phenylpiperazine

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